molecular formula C8H9BN2O2 B2483487 (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS No. 2377611-07-7

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Cat. No.: B2483487
CAS No.: 2377611-07-7
M. Wt: 175.98
InChI Key: HHGSWYQUFJXPCN-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of a benzodiazole derivative with a boronic acid reagent under specific conditions . The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups attached to the benzodiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1h-1,3-benzodiazol-5-yl)boronic acid
  • (1-Methyl-1h-1,3-benzodiazol-6-yl)boronic acid
  • (1-Methyl-1h-1,3-benzodiazol-4-yl)boronic acid

Uniqueness

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-methylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSWYQUFJXPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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